molecular formula C7H8BrNO B3391091 4-bromo-3,5-dimethylpyridin-2(1h)-one CAS No. 1380389-34-3

4-bromo-3,5-dimethylpyridin-2(1h)-one

Cat. No.: B3391091
CAS No.: 1380389-34-3
M. Wt: 202.05 g/mol
InChI Key: RPEUFQCSNJSNMP-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylpyridin-2(1H)-one: is a heterocyclic organic compound with the molecular formula C7H8BrNO It is a derivative of pyridine, where the pyridine ring is substituted with bromine at the 4-position and methyl groups at the 3- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3,5-dimethylpyridin-2(1H)-one typically involves the bromination of 3,5-dimethylpyridin-2(1H)-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-Bromo-3,5-dimethylpyridin-2(1H)-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution: Formation of 3,5-dimethylpyridin-2(1H)-one derivatives with various substituents replacing the bromine atom.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 3,5-dimethylpyridin-2(1H)-one.

Scientific Research Applications

Chemistry: 4-Bromo-3,5-dimethylpyridin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be used in the development of new ligands for catalysis.

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a starting material for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable scaffold for drug discovery and development. Researchers explore its potential as an intermediate in the synthesis of novel pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-dimethylpyridin-2(1H)-one and its derivatives depends on their specific chemical structure and the biological targets they interact with. Generally, these compounds may act by binding to specific enzymes or receptors, modulating their activity. The bromine atom and the methyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

    3,5-Dimethylpyridin-2(1H)-one: Lacks the bromine substitution, which may result in different reactivity and biological activity.

    4-Chloro-3,5-dimethylpyridin-2(1H)-one: Similar structure with chlorine instead of bromine, which can affect its chemical properties and reactivity.

    4-Fluoro-3,5-dimethylpyridin-2(1H)-one: Fluorine substitution can lead to different electronic effects and reactivity compared to bromine.

Uniqueness: 4-Bromo-3,5-dimethylpyridin-2(1H)-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s overall reactivity and biological activity. The combination of bromine and methyl groups on the pyridine ring provides a distinct chemical profile that can be exploited in various applications.

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-3-9-7(10)5(2)6(4)8/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEUFQCSNJSNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288266
Record name 4-Bromo-3,5-dimethyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380389-34-3
Record name 4-Bromo-3,5-dimethyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380389-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-dimethyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,5-dimethyl-1,2-dihydropyridin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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